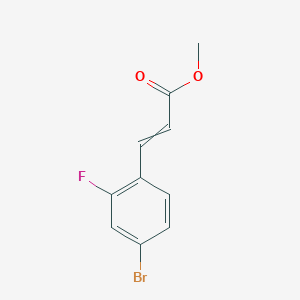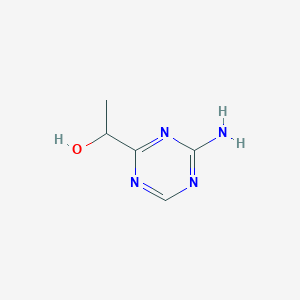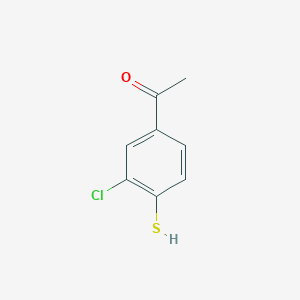
Methyl 3-(4-bromo-2-fluorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-bromo-2-fluorophenyl)acrylate is an organic compound with the molecular formula C10H8BrFO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-2-fluorophenyl)acrylate typically involves the esterification of 3-(4-bromo-2-fluorophenyl)-2-propenoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-bromo-2-fluorophenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The double bond in the propenoate moiety can be reduced to form the corresponding saturated ester.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted derivatives such as 3-(4-aminophenyl)-2-propenoate.
Reduction: Formation of methyl 3-(4-bromo-2-fluorophenyl)propanoate.
Oxidation: Formation of 3-(4-bromo-2-fluorophenyl)-2-propenoic acid.
Aplicaciones Científicas De Investigación
Methyl 3-(4-bromo-2-fluorophenyl)acrylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel polymers and advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-bromo-2-fluorophenyl)acrylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards target molecules. The compound may also participate in electron transfer processes, influencing its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-bromo-3-fluorophenyl)acetate
- Methyl 4-bromo-3-fluorobenzoate
- Methyl 3-(4-chloro-2-fluorophenyl)-2-propenoate
Uniqueness
Methyl 3-(4-bromo-2-fluorophenyl)acrylate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the propenoate moiety also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H8BrFO2 |
|---|---|
Peso molecular |
259.07 g/mol |
Nombre IUPAC |
methyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3 |
Clave InChI |
XRTIKCDGWXFCNF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC1=C(C=C(C=C1)Br)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[4-(Dibutylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B8500434.png)




![2-(Benzenesulfonyl)-3-[4-(2-phenylethenyl)phenyl]prop-2-enenitrile](/img/structure/B8500462.png)






![1-[3-(3,3-Dimethylbutoxy)-5-ethoxyphenyl]ethanone](/img/structure/B8500504.png)
